
Repaglinide N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Repaglinide N-Oxide is a derivative of repaglinide, an antidiabetic drug used to manage blood sugar levels in individuals with type 2 diabetes. Repaglinide itself is a member of the meglitinide class of drugs, which function by stimulating insulin release from the pancreas. The N-oxide derivative is formed by the oxidation of the nitrogen atom in the repaglinide molecule, potentially altering its pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide N-Oxide typically involves the oxidation of repaglinide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents to ensure consistency and quality. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions:
Reduction: Zinc and acetic acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like peracids or ozone.
Major Products:
Reduction: Repaglinide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.
Applications De Recherche Scientifique
Pharmacological Properties
1. Antioxidant Activity
Research indicates that repaglinide exhibits significant antioxidant properties. A study demonstrated that repaglinide reduces lipid hydroperoxide levels and enhances superoxide dismutase activity in renal tissues, suggesting a protective role against oxidative stress in diabetic nephropathy . This antioxidant effect may be beneficial in mitigating complications associated with diabetes.
2. Insulin Secretagogue
Repaglinide N-Oxide functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Its efficacy has been evaluated in various studies focusing on type 2 diabetes patients. For instance, a pharmacogenomic study found that genetic variations can influence the efficacy of repaglinide treatment, emphasizing the need for personalized medicine approaches in diabetes management .
Therapeutic Implications
1. Type 2 Diabetes Management
Repaglinide is primarily used to manage type 2 diabetes mellitus by controlling postprandial blood glucose levels. Its rapid onset and short duration of action make it suitable for patients who require flexibility in meal timing. Combination therapy with metformin has shown improved glycemic control compared to monotherapy with either agent .
2. Cardiovascular Benefits
Emerging evidence suggests that repaglinide may have cardiovascular benefits beyond glucose control. A study indicated that repaglinide treatment could reduce inflammatory markers associated with atherosclerosis, such as high-sensitivity C-reactive protein and interleukin-6, thereby potentially lowering cardiovascular risk in diabetic patients .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.
Comparaison Avec Des Composés Similaires
Repaglinide: The parent compound, used widely in the treatment of type 2 diabetes.
Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.
Glibenclamide: A sulfonylurea that also stimulates insulin release but through a different binding site on the potassium channel.
Uniqueness: Repaglinide N-Oxide is unique due to the presence of the N-oxide group, which can influence its chemical reactivity, metabolic stability, and possibly its pharmacological effects. This makes it a valuable compound for research into the effects of N-oxidation on drug properties and for the development of new therapeutic agents.
Activité Biologique
Repaglinide N-Oxide is a metabolite of repaglinide, an antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
Repaglinide functions as a nonsulfonylurea insulin secretagogue , stimulating insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The N-oxide form may exhibit similar or altered pharmacological properties due to differences in metabolic pathways and receptor interactions.
Pharmacokinetics
The pharmacokinetic profile of repaglinide suggests that it is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-administration. The absolute bioavailability is about 56% , and the drug is highly protein-bound (>98%), primarily to albumin . The metabolism predominantly occurs in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing inactive metabolites .
Antioxidant Properties
Research indicates that repaglinide possesses antioxidant properties that may contribute to its efficacy in treating diabetic complications. A study demonstrated that repaglinide treatment significantly reduced lipid hydroperoxide levels and increased superoxide dismutase (SOD) activity in renal tissues affected by diabetes . This suggests a protective role against oxidative stress, which is often exacerbated in diabetic conditions.
Clinical Studies
A notable clinical study explored the genetic factors influencing repaglinide efficacy among type 2 diabetes patients. It identified a significant interaction between specific genetic variants (SNP rs10494366) and the drug's effectiveness in lowering fasting insulin levels and improving insulin sensitivity (HOMA-IR) over a 24-week treatment period . These findings highlight the importance of personalized medicine in optimizing repaglinide therapy.
Case Studies
- Renal Protection : In a controlled animal study, repaglinide was shown to mitigate cyclosporine A-induced renal impairment in rats. The administration of repaglinide improved renal function markers and reduced oxidative stress indicators, suggesting its potential utility beyond glycemic control .
- Genetic Variability : A cohort study involving newly diagnosed type 2 diabetes patients revealed that those with certain genetic profiles responded more favorably to repaglinide treatment, emphasizing the need for genetic screening to tailor diabetes management strategies effectively .
Data Summary
Parameter | Value |
---|---|
Bioavailability | 56% |
Peak Plasma Concentration | ~1 hour |
Protein Binding | >98% (primarily to albumin) |
Metabolism | CYP2C8 and CYP3A4 |
Excretion | 90% feces; 8% urine |
Half-life | ~1 hour |
Propriétés
Numéro CAS |
121167-81-5 |
---|---|
Formule moléculaire |
C₂₇H₃₆N₂O₅ |
Poids moléculaire |
468.59 |
Synonymes |
2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid; 2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.